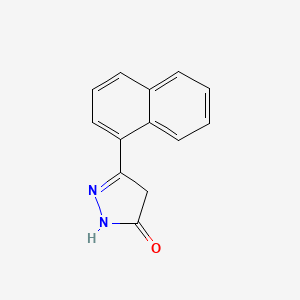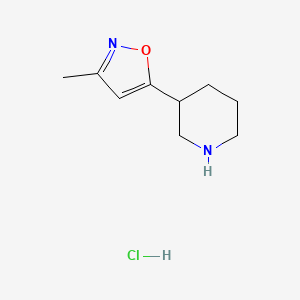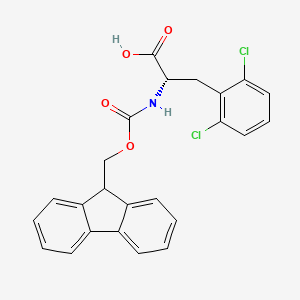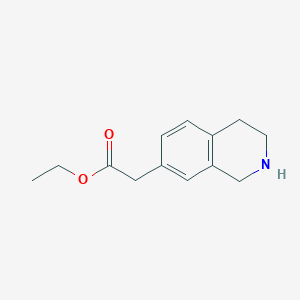
5-(1-naphtyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
The compound “5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two adjacent carbon atoms replaced by nitrogen atoms . They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of “5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” would likely involve a pyrazolone ring attached to a naphthyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and solubility. For example, 1-Naphthol, a related compound, is a fluorescent white solid with a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés du naphtalène, y compris la « 5-(1-naphtyl)-2,4-dihydro-3H-pyrazol-3-one », ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés peuvent inhiber la croissance de diverses bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .
Propriétés Antioxydantes
La capacité antioxydante des dérivés du naphtalène est un autre domaine d'intérêt. Leur capacité à neutraliser les radicaux libres suggère qu'ils pourraient être utilisés pour atténuer les dommages liés au stress oxydatif dans les systèmes biologiques .
Effets Cytotoxiques
Des recherches ont indiqué que certains dérivés du naphtalène présentent des effets cytotoxiques contre les lignées cellulaires cancéreuses. Cela ouvre des possibilités pour que ces composés soient utilisés en thérapie anticancéreuse dans le cadre du développement de médicaments chimiothérapeutiques .
Utilisations Anti-inflammatoires
L'activité anti-inflammatoire des dérivés du naphtalène est également à noter. Ils peuvent jouer un rôle dans le traitement des maladies inflammatoires en inhibant la production de cytokines pro-inflammatoires .
Applications Anti-protozoaires
Ces composés se sont révélés efficaces contre les infections protozoaires, suggérant une utilisation potentielle dans le traitement de maladies telles que le paludisme et la leishmaniose .
Anti-agrégation Plaquettaire
Les dérivés du naphtalène ont été observés comme possédant des propriétés anti-agrégation plaquettaire. Cela pourrait être significatif dans la prévention des maladies thrombotiques, où des caillots sanguins se forment dans les vaisseaux sanguins .
Mécanisme D'action
Target of action
Many organic compounds, including naphthalene derivatives, interact with specific proteins in the body, such as enzymes or receptors. These proteins are often the primary targets of the compound. For example, 1-Naphthyl-L-alanine has been found to interact with the periplasmic oligopeptide-binding protein in Salmonella typhimurium .
Biochemical pathways
The compound might affect various biochemical pathways. For instance, N-1-naphthylphthalamic acid, a compound similar to the one you’re asking about, has been found to interfere with the auxin pathway in plants, affecting plant growth and development .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the bodyIt accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .
Safety and Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. For example, N-(1-Naphthyl)ethylenediamine, dihydrochloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions of research on a compound refer to potential areas of study or application that could be explored. While specific future directions for “5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” are not available, research on related compounds such as perovskite light-emitting diodes and MALDI mass spectrometry imaging of single cells and tissues are ongoing .
Propriétés
IUPAC Name |
3-naphthalen-1-yl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGACJLKEKRJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245356 | |
| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496918-94-6 | |
| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496918-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)






![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
